molecular formula C20H15ClN2OS B2583277 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207007-86-0

3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2583277
CAS No.: 1207007-86-0
M. Wt: 366.86
InChI Key: FBANBZROZJFEOW-UHFFFAOYSA-N
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Description

Its structure comprises a thienopyrimidine core fused at the [3,2-d] position, with a 4-chlorobenzyl group at position 3 and a 4-methylphenyl substituent at position 7. This substitution pattern distinguishes it from analogs, as electron-withdrawing (e.g., Cl) and electron-donating (e.g., CH₃) groups may modulate its physicochemical and biological properties .

The following sections compare its structural analogs to infer trends.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBANBZROZJFEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thieno[3,2-d]pyrimidine Core

      Starting Materials: 2-aminothiophene and a suitable aldehyde.

      Reaction: Cyclization reaction under acidic or basic conditions to form the thieno[3,2-d]pyrimidine core.

  • Substitution Reactions

      Step 1: Introduction of the 4-chlorobenzyl group at the 3-position via nucleophilic substitution.

      Step 2: Introduction of the 4-methylphenyl group at the 7-position through a similar substitution reaction.

  • Final Cyclization

      Conditions: Typically involves heating under reflux with a suitable solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that provide the best yield and are environmentally friendly.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidized derivatives of the compound, potentially altering its biological activity.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduced forms of the compound, which may have different pharmacological properties.

  • Substitution

      Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in antimicrobial studies. It has been evaluated for its activity against various bacterial strains, including Mycobacterium tuberculosis . Its structural analogs have also been studied for their potential to inhibit bacterial enzymes.

Medicine

In medicinal research, this compound is investigated for its anticancer properties. It has been tested against different cancer cell lines to evaluate its cytotoxicity and potential as a chemotherapeutic agent .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs with substitutions at positions 3 and 7 of the thieno[3,2-d]pyrimidin-4(3H)-one core are summarized below:

Table 1: Substituents and Physical Properties of Selected Analogs
Compound Name Position 3 Substituent Position 7 Substituent Melting Point (°C) Yield (%) IR (C=O, cm⁻¹) Reference
Target Compound 4-Chlorobenzyl 4-Methylphenyl Not reported Not given Not available
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Methylbenzyl 4-Bromophenyl Not reported Not given Not available
3-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl 3,4-Dimethoxyphenyl Not reported Not given Not available
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one 2-(4-Fluorophenoxy)ethyl 3-Chlorophenyl Not reported Not given Not available
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(Trifluoromethyl)benzyl Phenyl Not reported Not given Not available
Key Observations:
  • Substituent Diversity : Position 3 often features benzyl or aryl groups with halogens (Cl, Br, F), methyl, or methoxy groups, while position 7 varies between substituted phenyl rings (e.g., bromo, methoxy, trifluoromethyl).
  • Electronic Effects : The target compound’s 4-chlorobenzyl group (electron-withdrawing) and 4-methylphenyl (electron-donating) contrast with analogs like 3-(3-methylbenzyl) (electron-donating) or 3-(trifluoromethyl)benzyl (strongly electron-withdrawing) . These differences may influence solubility, reactivity, and binding interactions.

Spectral and Physicochemical Properties

Infrared Spectroscopy (IR):
  • The C=O stretch in thienopyrimidinones typically appears at 1,670–1,675 cm⁻¹, as seen in 4b (1,675 cm⁻¹) and 4f (1,670 cm⁻¹) . The target compound’s C=O stretch is expected to align with this range.
Nuclear Magnetic Resonance (NMR):
  • 1H-NMR : Analogs like 4b () show distinct signals for aromatic protons (δ 7.36–8.14 ppm) and aliphatic CH₂ groups (δ 2.43–3.56 ppm). Substitutions at position 7 (e.g., 4-methylphenyl) would alter aromatic splitting patterns.
Melting Points:
  • Thieno[3,2-d]pyrimidinones with bulky or polar substituents (e.g., 3,4-dimethoxyphenyl in ) may exhibit higher melting points due to enhanced intermolecular interactions.

Biological Activity

3-(4-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class, which is recognized for its diverse pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its effects on various cellular pathways and its antimicrobial properties.

The primary mechanism of action of this compound involves the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This inhibition disrupts ATP production, leading to energy depletion in the bacteria, which is crucial for its survival and replication. The compound's ability to target specific biochemical pathways highlights its potential as an effective antimycobacterial agent.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics. These properties enhance its efficacy in reaching the target site within Mycobacterium tuberculosis, allowing it to exert its inhibitory effects effectively.

Biological Activity

The biological activity of this compound has been evaluated through various studies:

  • Antimycobacterial Activity : Studies have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating potent activity.
  • Cytotoxicity : The compound has shown selective cytotoxicity towards cancer cell lines, suggesting potential applications in oncology.
  • Anti-inflammatory Properties : Preliminary investigations suggest that it may also possess anti-inflammatory effects, although further research is needed to elucidate these mechanisms.

Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have confirmed the inhibition of Cyt-bd and subsequent ATP depletion in bacterial cultures.
  • Animal Models : Efficacy tests in animal models have shown a reduction in bacterial load and improvement in health markers following treatment with this compound.
  • Comparative Studies : When compared to similar compounds within the thienopyrimidine class, this compound exhibited superior activity profiles.

Data Table: Biological Activity Overview

Biological ActivityObservationsReference
Antimycobacterial ActivitySignificant inhibition of M. tuberculosis
CytotoxicitySelective against cancer cell lines
Anti-inflammatory EffectsPotential observed; needs further study

Case Studies

  • Case Study on Antimycobacterial Efficacy :
    • In a controlled study involving infected animal models, treatment with this compound resulted in a marked decrease in bacterial load compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent against tuberculosis.
  • Case Study on Cytotoxicity :
    • A series of experiments conducted on various cancer cell lines demonstrated that this compound induces apoptosis selectively in malignant cells while sparing normal cells. This property suggests a promising avenue for cancer treatment.

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